molecular formula C6H12ClN B1285943 7-Azabicyclo[2.2.1]heptane hydrochloride CAS No. 27514-07-4

7-Azabicyclo[2.2.1]heptane hydrochloride

Cat. No. B1285943
CAS RN: 27514-07-4
M. Wt: 133.62 g/mol
InChI Key: JQHCKZLQJDVZPH-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered interest in the field of organic chemistry due to its potential as a building block for various synthetic applications, including the development of pharmaceuticals and the study of mutagenicity in nitrosamines. The structure of 7-azabicyclo[2.2.1]heptane features a seven-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the five-membered ring .

Synthesis Analysis

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been approached through various methods. One approach involves the neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, which facilitates nucleophilic substitution at the 7-position, leading to a range of novel 7-substituted derivatives . Another method utilizes an aza-Prins-pinacol reaction mediated by Lewis acid from 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines, which can further undergo ring expansion to isomeric tropanones . Additionally, the synthesis of 7-azabicyclo[2.2.1]heptane has been achieved in a five-step process with an overall yield of 18%, with an alternative route providing a 36% yield but requiring large amounts of platinum oxide .

Molecular Structure Analysis

The molecular structure of 7-azabicyclo[2.2.1]heptane derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the stereochemistry of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was confirmed using this method . The unique structure of the 7-azabicyclo[2.2.1]heptane motif has been shown to influence the reactivity and physical properties of the compounds it is incorporated into .

Chemical Reactions Analysis

7-Azabicyclo[2.2.1]heptane derivatives participate in a variety of chemical reactions. For example, the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring provides anti-isoepiboxidine, and base-induced epimerization can yield syn-stereoisomers . The aza-Prins-pinacol reaction used in the synthesis of these derivatives also demonstrates the versatility of the ring system in chemical transformations . Furthermore, the lack of mutagenicity in the bicyclic 7-azabicyclo[2.2.1]heptane structure suggests that it is inert to α-hydroxylation, which is typically the trigger for mutagenic events in nitrosamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-azabicyclo[2.2.1]heptane derivatives are influenced by their rigid bicyclic structure. For instance, the calculated α-C-H bond dissociation energies of the bicyclic nitrosamines are significantly larger than those of corresponding monocyclic nitrosamines, indicating lower reactivity . The barriers to rotation about the N—CO bond of the acetyl derivative and the N—NO bond of the nitroso derivative are also lower than in their unstrained analogs, which has implications for their chemical behavior .

Scientific Research Applications

Structural Characterization

7-Azabicyclo[2.2.1]heptane hydrochloride, a bridged heterocyclic nucleus found in epibatidine, has been structurally characterized as its hydrochloride salt, 7-azabicyclo[2.2.1]heptan-7-ium chloride. This study enhances the understanding of the structural aspects of this compound (Britvin & Rumyantsev, 2017).

Synthesis and Chemical Reactions

The 7-azabicyclo[2.2.1]heptane ring system can be accessed from certain pyrrolidines using an aza-Prins-pinacol reaction mediated by Lewis acid, leading to potential biological applications. Additionally, ring expansion to tropanones demonstrates the compound's versatility for synthesizing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).

Biological Evaluation

N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes were synthesized and evaluated as potential ligands for neuronal nicotinic acetylcholine receptors. This research contributes to understanding the compound's potential in neurobiology (Cheng et al., 2002).

Intermediate in Chemical Reactions

7-Azabicyclo[2.2.1]heptane N-Imide acts as an intermediate in the decomposition of related compounds, leading to the formation of various hydrocarbon products. This study contributes to the understanding of the compound's behavior under thermal conditions (Dervan & Uyehara, 1976).

Synthesis Techniques

New synthesis techniques have been developed for 7-azabicyclo[2.2.1]heptane, improving the overall yield and providing insights into more efficient production methods for research and application purposes (Fraser & Swingle, 1970).

Analogue of 2-Aminoadipic Acid

7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral, rigid analogue of 2-aminoadipic acid, was synthesized, illustrating the compound's potential in creating structural analogues for biochemical studies (Kubyshkin et al., 2007).

Safety And Hazards

The safety information for 7-Azabicyclo[2.2.1]heptane hydrochloride includes hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions of 7-Azabicyclo[2.2.1]heptane hydrochloride research could involve further exploration of its bioactive properties, given its potent activity as an acetylcholine nicotinic receptor agonist . Additionally, improvements in the synthesis process could also be a focus, given the stringent conditions currently required .

properties

IUPAC Name

7-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHCKZLQJDVZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585846
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azabicyclo[2.2.1]heptane hydrochloride

CAS RN

27514-07-4
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-azabicyclo[2.2.1]heptane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
RR Fraser, RB Swingle - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
A synthesis of 7-azabicyclo[2.2.1]heptane (1) in five steps and an overall yield of 18% has been achieved. An alternative five-step route which gives 1 in 36% yield but which requires …
Number of citations: 79 cdnsciencepub.com
A Shafi'ee, G Hite - The Journal of Organic Chemistry, 1968 - ACS Publications
Although Mandell and Blanchard4 reduced the adduct (4) and observed an uptake of 3 mol of hydrogen, the product (c/. 9, 10) was not isolated. When the reduction was carried out in …
Number of citations: 24 pubs.acs.org
JS Chang - 1972 - search.proquest.com
13 Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. INTRODUCTION General Considerations-Drug Receptor Interactions: …
Number of citations: 0 search.proquest.com
J Cheng, C Zhang, ED Stevens… - Journal of medicinal …, 2002 - ACS Publications
A new series of N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes and N-aryl-substituted 7-azabicyclo[2.2.1]heptanes were synthesized and evaluated as potential ligands for …
Number of citations: 27 pubs.acs.org
SN Britvin, AM Rumyantsev - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
7-Azabicyclo[2.2.1]heptane (7-azanorbornane) is a bridged heterocyclic nucleus found in epibatidine, the alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor. …
Number of citations: 2 scripts.iucr.org
SF Nelsen, JT Ippoliti, TB Frigo… - Journal of the American …, 1989 - ACS Publications
The free energy of activation for nitrogen inversion of the title compound was determined to be 13.77 (4) keal/mol at 25 C in CDC13 by dynamic 13C NMR and that for the 7-ethyl …
Number of citations: 55 pubs.acs.org
J Cheng, ML Trudell - Organic Letters, 2001 - ACS Publications
A one-step approach to novel N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes from readily available heteroaryl halides and 7-azabicyclo[2.2.1]heptane has been achieved. The …
Number of citations: 88 pubs.acs.org
RB Swingle - 1969 - ruor.uottawa.ca
computer printer. Page 1 LGGLGGGGGGGG GGG aaLLL This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or copy submitted. …
Number of citations: 0 ruor.uottawa.ca
JA Campbell, H Rapoport - The Journal of Organic Chemistry, 1996 - ACS Publications
A new method is reported for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids for the generation of peptidomimetics as conformational probes. …
Number of citations: 82 pubs.acs.org
A Michaud, C Lévesque, M Fila, P Morin… - Tetrahedron …, 2011 - Elsevier
The enantioselective acylation (desymmetrization) of meso-7-azabicyclo[2.2.1]heptanediol 2 by vinyl acetate in the presence of Candida antarctica lipase B gave the corresponding (1R,…
Number of citations: 5 www.sciencedirect.com

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